
4-Chlorophenol-2,3,5,6-D4,OD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorophenol-2,3,5,6-D4,OD is an organic compound with the molecular formula C6H5ClO . It is one of the stable isotopes . It is a colorless or white solid that melts easily and exhibits significant solubility in water .
Synthesis Analysis
The synthesis of this compound involves several steps. For instance, Rafoxanide 6 was synthesized in only three steps from readily available 4-chlorophenol with 74% overall yield . The synthesis has two key stages: the first was salicylic acid iodination, adding iodine in the presence of hydrogen peroxide, which allowed obtaining a 95% yield .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C6H5ClO . The compound has a molecular weight of 133.59 g/mol . The isomeric SMILES representation of the compound is [2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps . For example, it has been found that intrinsic chemiluminescence (CL) could be produced by all 19 chlorophenolic persistent organic pollutants during environmentally-friendly advanced oxidation processes .Physical And Chemical Properties Analysis
This compound is slightly soluble to soluble in water, depending on the isomer, and denser than water . It has a molecular weight of 133.59 g/mol, a topological polar surface area of 20.2 Ų, and a complexity of 66.9 .科学的研究の応用
Advanced Oxidation Processes
4-Chlorophenol and its variants are extensively studied in the context of advanced oxidation processes (AOPs). AOPs, such as the use of single oxidants (hydrogen peroxide, UV radiation, Fenton's reagent, ozone) and combinations thereof, have been evaluated for the decomposition of chlorophenols, including 4-chlorophenol. These processes are crucial for degrading environmental priority pollutants and have been proven effective in improving decomposition levels (Benítez et al., 2000).
Photocatalytic Decomposition
Research has been conducted on the photocatalytic decomposition of 4-chlorophenol in water using various catalysts, such as Fe3O4-Cr2O3 magnetic nanocomposite. This work highlights the significance of developing efficient methods for removing toxic and non-biodegradable organic contaminants like chlorophenols from the environment (Singh et al., 2017).
Adsorption and Removal Techniques
Graphene oxide has been investigated for its effectiveness in adsorbing and removing chlorophenols, including 4-chlorophenol, from the environment. Studies using Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations have been employed to understand the adsorption mechanism and dynamic behaviors of these compounds on graphene oxide (Wei et al., 2019).
Photoelectrochemical Sensing
4-Chlorophenol has also been the subject of studies focused on developing sensitive photoelectrochemical sensors. Such research is aimed at detecting 4-chlorophenol in water, emphasizing its toxic nature and the need for efficient detection methods (Yan et al., 2019).
Oxidation and Removal from Aqueous Solutions
The oxidation of 4-chlorophenol in aqueous solutions and its subsequent removal have been studied using various methods. Research has focused on understanding the most effective conditions for its degradation and removal, highlighting the environmental threat posed by this compound (Baziar et al., 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-deuteriooxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO/c7-5-1-3-6(8)4-2-5/h1-4,8H/i1D,2D,3D,4D/hD |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZTHHGJRFXKQ-HXRFYODMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O[2H])[2H])[2H])Cl)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


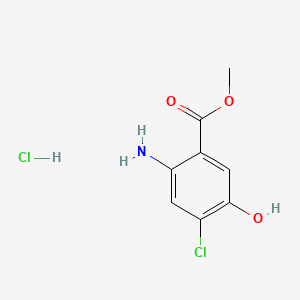

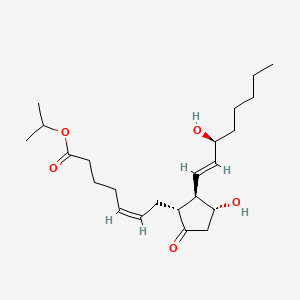
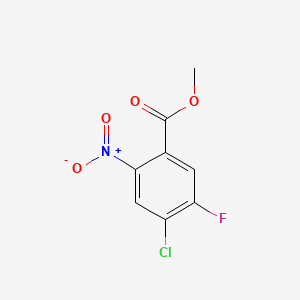
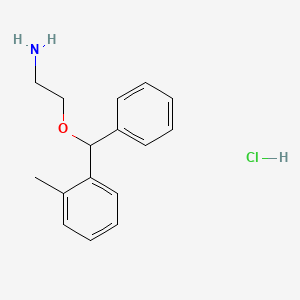
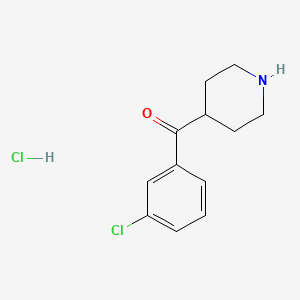
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

